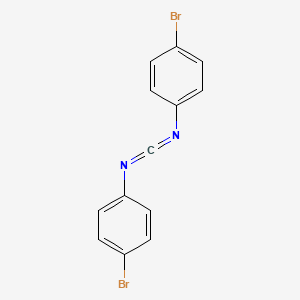![molecular formula C18H15BO2 B8030091 [3-(4-phenylphenyl)phenyl]boronic acid](/img/structure/B8030091.png)
[3-(4-phenylphenyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’4’,1’'-Terphenyl]-3-ylboronic acid: is an organic compound belonging to the class of boronic acids It features a terphenyl structure, which consists of three benzene rings connected linearly, with a boronic acid group attached to one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’:4’,1’'-Terphenyl]-3-ylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated terphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of [1,1’:4’,1’'-Terphenyl]-3-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and byproducts. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1,1’:4’,1’'-Terphenyl]-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydrocarbon.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Organolithium or Grignard reagents in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Boranes or hydrocarbons.
Substitution: Various organoboron compounds.
Scientific Research Applications
Chemistry
In chemistry, [1,1’:4’,1’'-Terphenyl]-3-ylboronic acid is used as a building block for the synthesis of complex organic molecules. It is employed in the development of new materials, such as polymers and liquid crystals, due to its rigid and planar structure.
Biology
In biological research, this compound is utilized in the design of boron-containing drugs and bioactive molecules. Its boronic acid group can interact with biological targets, making it valuable in medicinal chemistry for developing enzyme inhibitors and anticancer agents.
Medicine
In medicine, [1,1’:4’,1’'-Terphenyl]-3-ylboronic acid derivatives are explored for their potential therapeutic applications. Boronic acids are known to inhibit proteasomes, enzymes involved in protein degradation, making them promising candidates for treating cancer and other diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as high-performance polymers and electronic devices. Its unique properties make it suitable for applications in optoelectronics and nanotechnology.
Mechanism of Action
The mechanism of action of [1,1’:4’,1’'-Terphenyl]-3-ylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes and other proteins. The compound’s planar structure also facilitates π-π interactions with aromatic residues in biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [1,1’:4’,1’'-Terphenyl]-4-ylboronic acid
- [1,1’:4’,1’'-Terphenyl]-2-ylboronic acid
- [1,1’:4’,1’‘-Terphenyl]-3,3’'-diboronic acid
Uniqueness
Compared to similar compounds, [1,1’:4’,1’'-Terphenyl]-3-ylboronic acid is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The position of the boronic acid group on the terphenyl scaffold affects its electronic distribution and steric interactions, making it distinct in terms of its chemical behavior and applications.
Properties
IUPAC Name |
[3-(4-phenylphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYMRPWGXSEFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B8030043.png)


![6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8030063.png)





